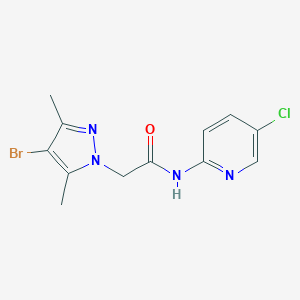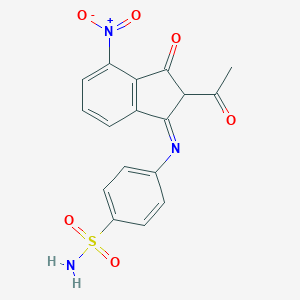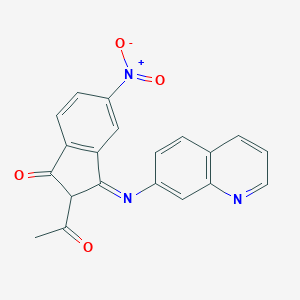
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-chloropyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-chloropyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Acylation: The brominated pyrazole is then reacted with 5-chloro-2-pyridinecarboxylic acid or its derivative in the presence of a coupling agent like EDCI or DCC to form the final acetamide compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the bromine or chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-chloropyridin-2-yl)acetamide depends on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-pyridinyl)acetamide
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-pyridinyl)acetamide
Uniqueness
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-chloropyridin-2-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H12BrClN4O |
|---|---|
Molecular Weight |
343.61g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C12H12BrClN4O/c1-7-12(13)8(2)18(17-7)6-11(19)16-10-4-3-9(14)5-15-10/h3-5H,6H2,1-2H3,(H,15,16,19) |
InChI Key |
KAJOYLQRBAIYSQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC=C(C=C2)Cl)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC=C(C=C2)Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-{8-[(2-chlorobenzoyl)amino]-6,12-diphenyldibenzo[b,f][1,5]diazocin-2-yl}benzamide](/img/structure/B397108.png)
![2-Acetyl-3-[(5-{2,4-bisnitroanilino}-2-methylphenyl)imino]-7-nitro-1-indanone](/img/structure/B397109.png)

![N-(2-methylphenyl)-N-[3-({1-[(2-methylphenyl)imino]-2-phenyl-1H-inden-3-yl}sulfanyl)-2-phenyl-1H-inden-1-ylidene]amine](/img/structure/B397114.png)
![3'-(4-Bromophenyl)-5'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B397115.png)
![6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline](/img/structure/B397117.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]hexahydrothieno[3,4-d][1,3]thiazole 5,5-dioxide](/img/structure/B397118.png)

![N-(4-{4-[4-(benzoylamino)phenoxy]-2,3,5,6-tetrafluorophenoxy}phenyl)benzamide](/img/structure/B397121.png)
![1-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ETHYL]-3,3-DIMETHYLUREA](/img/structure/B397124.png)
![2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-diethylacetamide](/img/structure/B397125.png)
![1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-3-phenylimidazolidin-4-one](/img/structure/B397127.png)
